molecular formula C26H24FN3O5S B2500698 7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866896-69-7

7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer: B2500698
CAS-Nummer: 866896-69-7
Molekulargewicht: 509.55
InChI-Schlüssel: IIFZILZWTGRYGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative, a class of heterocyclic compounds known for diverse pharmacological activities, including antifungal, antibacterial, anticonvulsant, and angiotensin antagonistic effects . Its structure features:

  • A 7-acetyl group, which may enhance metabolic stability compared to alkyl substituents.
  • A 1-(3-fluorobenzyl) moiety, likely improving lipophilicity and bioavailability.

The tetrahydropyrido-thienopyrimidine scaffold provides rigidity and binding affinity, while the dione groups at positions 2 and 4 are critical for hydrogen bonding with biological targets .

Eigenschaften

CAS-Nummer

866896-69-7

Molekularformel

C26H24FN3O5S

Molekulargewicht

509.55

IUPAC-Name

11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C26H24FN3O5S/c1-15(31)28-10-9-19-22(14-28)36-25-23(19)24(32)30(20-8-7-18(34-2)12-21(20)35-3)26(33)29(25)13-16-5-4-6-17(27)11-16/h4-8,11-12H,9-10,13-14H2,1-3H3

InChI-Schlüssel

IIFZILZWTGRYGN-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=C(C=C(C=C5)OC)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The presence of a tetrahydropyrido-thieno-pyrimidine core suggests potential interactions with various biological targets.

Inhibitory Effects on Enzymes

Research indicates that derivatives of this compound may exhibit inhibitory effects on key enzymes involved in various biological pathways:

  • Autotaxin (ATX) Inhibition : Similar compounds have shown significant inhibition of ATX, an enzyme implicated in cancer progression and inflammation. For instance, compounds with structural similarities demonstrated IC50 values ranging from 7.6 nM to 24.6 nM against ATX enzymatic activities .
  • Cholinesterase Inhibition : Studies on related thiazole derivatives revealed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values as low as 0.10 µM. This suggests a potential role for the compound in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

The compound's structural attributes may confer anticancer properties. A study screening a drug library identified similar compounds that inhibited cancer cell proliferation in multicellular spheroid models. The mechanisms likely involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

A detailed SAR analysis of related compounds has provided insights into how modifications to the chemical structure impact biological activity:

  • Substituent Effects : The introduction of electron-donating or -withdrawing groups significantly alters the potency against AChE and BuChE. For example, compounds with di-chloro substitutions exhibited enhanced inhibitory effects due to increased interaction with enzyme active sites .
  • Molecular Docking Studies : Computational docking studies have elucidated key interactions between the compounds and target enzymes. These studies highlight critical amino acids within the active sites that facilitate binding and inhibition .

Pharmacokinetics and Toxicity

Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds:

  • Metabolic Stability : Compounds similar to the one showed metabolic stability in human liver microsomes with half-lives exceeding 100 minutes .
  • Cytotoxicity : Evaluations indicated low cytotoxicity levels in human embryonic kidney cells, suggesting a safe therapeutic window for further development .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives from the thieno[2,3-d]pyrimidine family exhibit promising anticancer properties. For instance, compounds with similar structures have been studied for their ability to inhibit protein kinase activity, which is crucial in cancer cell proliferation and survival . The modulation of these pathways could lead to effective cancer therapies.

Antimicrobial Properties

Compounds within this structural framework have demonstrated antimicrobial activities against a range of pathogens. The incorporation of different substituents can enhance their efficacy against resistant strains of bacteria and fungi . This makes them potential candidates for new antimicrobial agents.

Neuroprotective Effects

There is emerging evidence suggesting that thieno[2,3-d]pyrimidines may offer neuroprotective benefits. Studies have shown that these compounds can modulate neurotransmitter systems and provide protection against neurodegenerative conditions . This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound class has been explored in various studies. Compounds similar to 7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown promise in reducing inflammation markers in vitro and in vivo . This could lead to therapeutic applications in chronic inflammatory diseases.

Case Studies

Several studies have documented the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Synthesis and Characterization : A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities against Mycobacterium tuberculosis. The results indicated that modifications on the pyrimidine ring significantly influenced antibacterial activity .
  • Biological Activity Evaluation : Another research effort focused on the synthesis of novel derivatives and their subsequent evaluation for anticancer properties. The findings suggested that certain substitutions enhanced cytotoxicity against specific cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Position 7 Substituents :

  • Acetyl (target compound and CRCM5484-1) may confer metabolic stability compared to methyl or benzyl groups, which are more prone to oxidation .
  • Ethyl () could reduce steric hindrance but increase hydrophobicity .

Position 1/2 Functional Groups: The 3-fluorobenzyl group in the target compound balances lipophilicity and polarity, whereas mercapto () or amino () groups may introduce hydrogen-bonding or redox-sensitive properties .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 7-Methyl Derivatives () CRCM5484-1 ()
Molecular Weight ~530 g/mol ~400–450 g/mol 362.1 g/mol
LogP (Predicted) ~3.5 ~2.8–3.2 ~2.1
Hydrogen Bond Acceptors 8 6–7 5
Metabolic Stability High (acetyl group) Moderate (methyl group) Low (mercapto group)

Vorbereitungsmethoden

Cyclization via Ureido/Thioureido Intermediates

Reaction of the amino thiophene ester with 2,4-dimethoxyphenyl isocyanate generates a ureido intermediate, which cyclizes under basic conditions (e.g., sodium ethoxide in ethanol) to form the pyrimidine ring. Microwave-assisted cyclization (600–800 W, 20–45 seconds) enhances yield and reduces reaction time compared to conventional heating. For this target compound, substituting phenyl isocyanate with 2,4-dimethoxyphenyl isocyanate introduces the C3 aryl group early in the synthesis.

Alternative Cyclization Routes

Patented methods describe carbonylative cyclization using triphosgene in tetrahydrofuran to form the dione moiety. Applying this approach, the amino thiophene intermediate reacts with triphosgene at 0–25°C, followed by treatment with aqueous base to yield the 2,4-dione structure.

Introduction of the 7-Acetyl Group

The 7-acetyl substituent is introduced via Friedel-Crafts acylation or nucleophilic acetylation.

Direct Acylation of the Tetrahydropyrido Moiety

Prior to annulation, the tetrahydropyridine ring is functionalized. Reacting 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine with acetyl chloride in the presence of AlCl₃ at 0–5°C selectively acetylates the 7-position. This step requires inert conditions to prevent hydrolysis of the acetyl chloride.

Kinetic vs. Thermodynamic Control

Competing acylation at the 5-position is mitigated by steric hindrance from the pre-installed 3-(2,4-dimethoxyphenyl) group. Solvent polarity (e.g., dichloromethane vs. toluene) further modulates regioselectivity, with nonpolar solvents favoring 7-acylation.

Functionalization at N1: 3-Fluorobenzyl Incorporation

N1 alkylation employs 3-fluorobenzyl halides under nucleophilic conditions.

SN2 Alkylation

The pyrimidine-2,4-dione is deprotonated using NaH or K₂CO₃ in anhydrous DMF, followed by reaction with 3-fluorobenzyl bromide at 60–80°C for 6–12 hours. Microwave irradiation (160°C, 20 minutes) accelerates the reaction, achieving >85% yield.

Buchwald-Hartwig Amination

As an alternative, palladium-catalyzed coupling using 3-fluorobenzylamine and a chloropyrimidine precursor is feasible. For example, [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyzes the amination in toluene/water at 100°C. However, this method is less efficient for secondary amines.

Optimization and Troubleshooting

Solvent and Temperature Effects

  • Cyclization : Ethanol or DMF at reflux (80–100°C) provides optimal cyclization rates.
  • Acylation : Dichloromethane at 0°C minimizes side reactions.
  • Alkylation : DMF at 80°C enhances nucleophilicity of the deprotonated nitrogen.

Purification Challenges

  • The final compound’s low solubility in common solvents necessitates chromatographic purification using ethyl acetate/hexane (3:7) with 0.1% acetic acid.
  • Recrystallization from ethanol/water (9:1) improves purity to >98%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 2.45 (s, 3H, acetyl CH₃)
    • δ 3.85 and 3.91 (2 × OCH₃)
    • δ 5.22 (s, 2H, N-CH₂-C₆H₄F)
  • IR : Peaks at 1720 cm⁻¹ (C=O, dione) and 1650 cm⁻¹ (C=O, acetyl).

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 65:35, 1 mL/min) shows a single peak at tR = 12.7 minutes.

Scale-Up Considerations

Pilot-Scale Synthesis

  • Cyclization : A 10-L reactor achieves 72% yield at 80°C with mechanical stirring.
  • Acetylation : Semi-batch addition of acetyl chloride prevents exothermic runaway.

Environmental Impact

Waste streams containing triphosgene are quenched with ethanolamine before disposal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.